(1S,2R)-2-Methyl-1-[(2-methylpropan-2-yl)oxycarbonyl]cyclopropane-1-carboxylic acid
Description
This compound is a stereospecific cyclopropane derivative characterized by:
- Cyclopropane core: A strained three-membered ring system that enhances rigidity and influences binding interactions in biological systems.
- Substituents:
- 1-Position: A carboxylic acid group (-COOH) and a tert-butoxycarbonyl (Boc) group [(2-methylpropan-2-yl)oxycarbonyl]. The Boc group acts as a protective moiety, enhancing solubility and stability during synthesis or biological assays .
- 2-Position: A methyl group in the (1S,2R) stereochemical configuration, which dictates spatial orientation and molecular recognition .
- Applications: Cyclopropane derivatives are widely explored in medicinal chemistry for their bioactivity, including enzyme inhibition (e.g., O-acetylserine sulphhydrylase inhibitors in ) and anti-inflammatory properties .
Properties
IUPAC Name |
(1S,2R)-2-methyl-1-[(2-methylpropan-2-yl)oxycarbonyl]cyclopropane-1-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H16O4/c1-6-5-10(6,7(11)12)8(13)14-9(2,3)4/h6H,5H2,1-4H3,(H,11,12)/t6-,10+/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FOTBJYSXNXESMQ-LDWIPMOCSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CC1(C(=O)O)C(=O)OC(C)(C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H]1C[C@]1(C(=O)O)C(=O)OC(C)(C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H16O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
200.23 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
(1S,2R)-2-Methyl-1-[(2-methylpropan-2-yl)oxycarbonyl]cyclopropane-1-carboxylic acid, also known as a cyclopropane derivative, has garnered attention in the field of medicinal chemistry due to its potential biological activities. This compound is characterized by its unique cyclopropane structure, which may confer distinct pharmacological properties.
- Molecular Formula: C₇H₁₄O₄
- Molecular Weight: 158.18 g/mol
- CAS Number: 26510-98-5
Biological Activity Overview
The biological activity of this compound is primarily explored through its interactions with various biological targets, particularly in the modulation of neurotransmitter systems and potential therapeutic applications.
This compound is thought to interact with metabotropic glutamate receptors (mGluRs), which play a crucial role in the central nervous system (CNS). Research indicates that structural modifications in cyclopropane derivatives can enhance selectivity and potency towards specific mGluR subtypes, which are implicated in numerous neurological disorders.
1. Interaction with mGlu Receptors
A recent study evaluated the pharmacological profile of structurally similar compounds, revealing that certain derivatives exhibit high selectivity for mGlu receptor subtypes. While specific data on this compound is limited, it is hypothesized that similar structural features may confer comparable biological activity .
2. Neuroprotective Effects
In vitro studies have suggested that cyclopropane derivatives can possess neuroprotective properties by modulating excitatory neurotransmission. This is particularly relevant in conditions such as Alzheimer's disease and schizophrenia, where glutamate dysregulation is a key factor .
Data Table: Summary of Biological Activities
Comparison with Similar Compounds
Comparison with Similar Compounds
The following table summarizes key structural, physicochemical, and biological differences between the target compound and analogous cyclopropane derivatives:
Key Findings:
Stereochemical Influence :
- The (1S,2R) configuration in the target compound contrasts with (1S,2S) or (1R,2S) analogs, leading to distinct protein-binding interactions. For example, (1S,2S)-2-methylphenyl derivatives show anti-inflammatory activity via cyclooxygenase inhibition, while (1S,2R) isomers may target different enzymes .
Substituent Effects :
- Boc Group : Enhances stability and target specificity compared to methoxycarbonyl or hydroxymethyl groups. The bulky tert-butyl moiety reduces off-target interactions but may limit solubility .
- Aromatic vs. Aliphatic Substituents : Phenyl or 2-methylphenyl groups () increase lipophilicity, favoring membrane penetration but reducing aqueous solubility.
Biological Activity :
- Cyclopropane-carboxylic acid derivatives with polar groups (e.g., -COOH, -CH2OH) exhibit higher binding affinities in molecular docking studies, as seen in and . The Boc group in the target compound may improve pharmacokinetics by delaying metabolic degradation .
Synthetic Challenges :
- Achieving the (1S,2R) configuration requires enantioselective methods, such as asymmetric cyclopropanation (). Derivatives with bulky groups (e.g., Boc) often necessitate multi-step protection/deprotection strategies .
Research Implications
- Drug Design : The Boc-protected compound offers a balance of stability and specificity, making it a promising candidate for protease or enzyme inhibitors. Comparative studies () suggest scaffold modifications (e.g., replacing Boc with smaller groups) could optimize bioavailability.
- Structural Diversification : Functionalization at the 2-position (e.g., fluorination, vinylation) could expand therapeutic applications, as demonstrated in and .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
